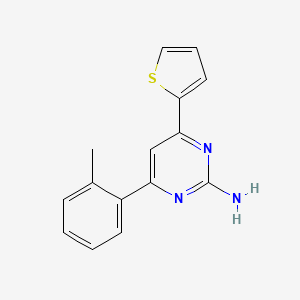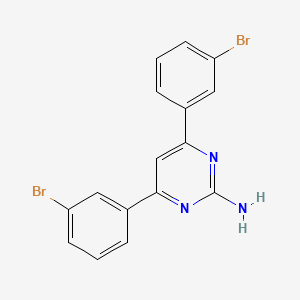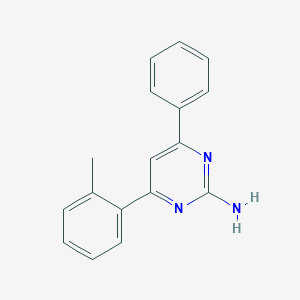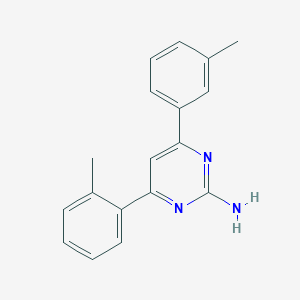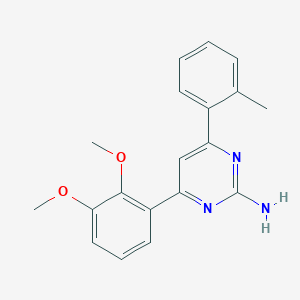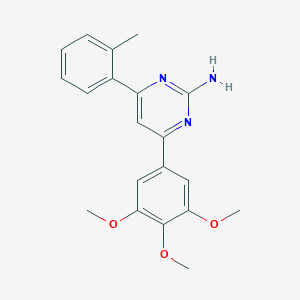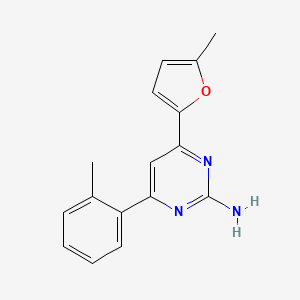
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4-MFPP, is an organic compound that is a member of the pyrimidine family. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 4-MFPP has been widely studied due to its potential applications in the pharmaceutical industry. It has been used in the synthesis of various drugs, including anti-cancer agents, anti-diabetic drugs, and anti-inflammatory agents. In addition, 4-MFPP has been studied in the field of biochemistry and physiology, where it has been shown to possess several interesting biochemical and physiological effects.
Applications De Recherche Scientifique
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been used in the synthesis of several drugs, including anti-cancer agents, anti-diabetic drugs, and anti-inflammatory agents. In addition, 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been used as a model compound in the study of the structure-activity relationships of pyrimidine derivatives. It has also been used in the study of the synthesis of other pyrimidine derivatives, such as 4-aminopyrimidines and 4-hydroxypyrimidines.
Mécanisme D'action
The exact mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine binds to certain receptors in the body, such as the G-protein-coupled receptors, and modulates the activity of those receptors. This modulation of the activity of the receptors can lead to various physiological effects, such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to possess several interesting biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis in those cells. In addition, 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to possess anti-diabetic and anti-inflammatory effects, and to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively easy compound to synthesize, and is available in large quantities. This makes it an ideal compound for use in laboratory experiments. However, it should be noted that 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively toxic compound, and should be handled with care. In addition, the exact mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood, and further research is needed in order to fully understand its effects.
Orientations Futures
The potential applications of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in the pharmaceutical industry are numerous, and further research is needed in order to fully explore its potential. In addition, further research is needed to better understand the mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, and to identify other potential applications. Finally, further research is needed to explore the potential of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as an anticancer agent, and to develop more effective and safer drugs based on 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine.
Méthodes De Synthèse
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized from the reaction of 5-methylfuran-2-yl bromide and 2-methylphenyl pyrimidine-2-amine. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature, and yields 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in high yields.
Propriétés
IUPAC Name |
4-(5-methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-12(10)13-9-14(19-16(17)18-13)15-8-7-11(2)20-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISBENLUQKVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






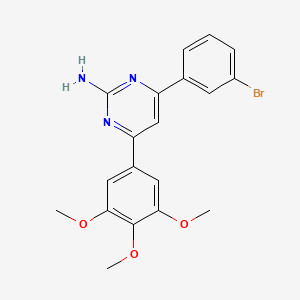

![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
